Superior Triflate Leaving-Group Ability
The trifluoromethanesulfonate (triflate) group is a vastly superior leaving group compared to halides (Cl, Br, I) commonly employed in benzofuran electrophiles. Early studies established that the triflate anion exhibits leaving-group ability approximately 10⁵ to 10⁶ times greater than chloride or bromide [1]. This translates directly into more efficient oxidative addition with palladium catalysts, enabling Suzuki-Miyaura, Heck, and Sonogashira couplings under milder temperatures and with shorter reaction times. While quantitative direct comparison data for benzofuran-4-yl triflate versus benzofuran-4-yl bromide are not available in the primary literature, the class-level difference in leaving-group ability is a well-established principle in physical organic chemistry [1].
| Evidence Dimension | Leaving-group ability (relative rate of solvolysis) |
|---|---|
| Target Compound Data | Triflate (-OTf): benchmarked as the 'best leaving group' among common anions [1] |
| Comparator Or Baseline | Chloride (-Cl) and Bromide (-Br): significantly slower solvolysis rates |
| Quantified Difference | Approximately 10⁵–10⁶ times greater reactivity for triflate compared to halides [1] |
| Conditions | Solvolysis reactions; extrapolated to oxidative addition step in cross-coupling |
Why This Matters
For procurement, the triflate derivative ensures more robust and predictable cross-coupling performance, reducing the need for reaction optimization and lowering the risk of failed couplings in high-value synthesis campaigns.
- [1] Effenberger, F.; Mack, K. E. Trifluormethanesulfonic imidazolide: a convenient reagent for introducing the triflate group. Tetrahedron Letters 1970, 11 (46), 3947–3948. View Source
